

Application Notes and Protocols for BIA 10-2474 in Preclinical Research

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Compound of Interest

Compound Name: S-2474

Cat. No.: B1680393

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Disclaimer: The compound "**S-2474**" as referenced in the query does not yield specific scientific data in the context of Alzheimer's disease research. The available scientific literature extensively covers BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor that was the subject of a clinical trial with severe adverse events.^{[1][2][3][4]} These application notes are based on the published preclinical and investigational data for BIA 10-2474 and are intended for researchers, scientists, and drug development professionals. There is no direct evidence from the provided search results to support the use of BIA 10-2474 for studying Alzheimer's disease pathology.

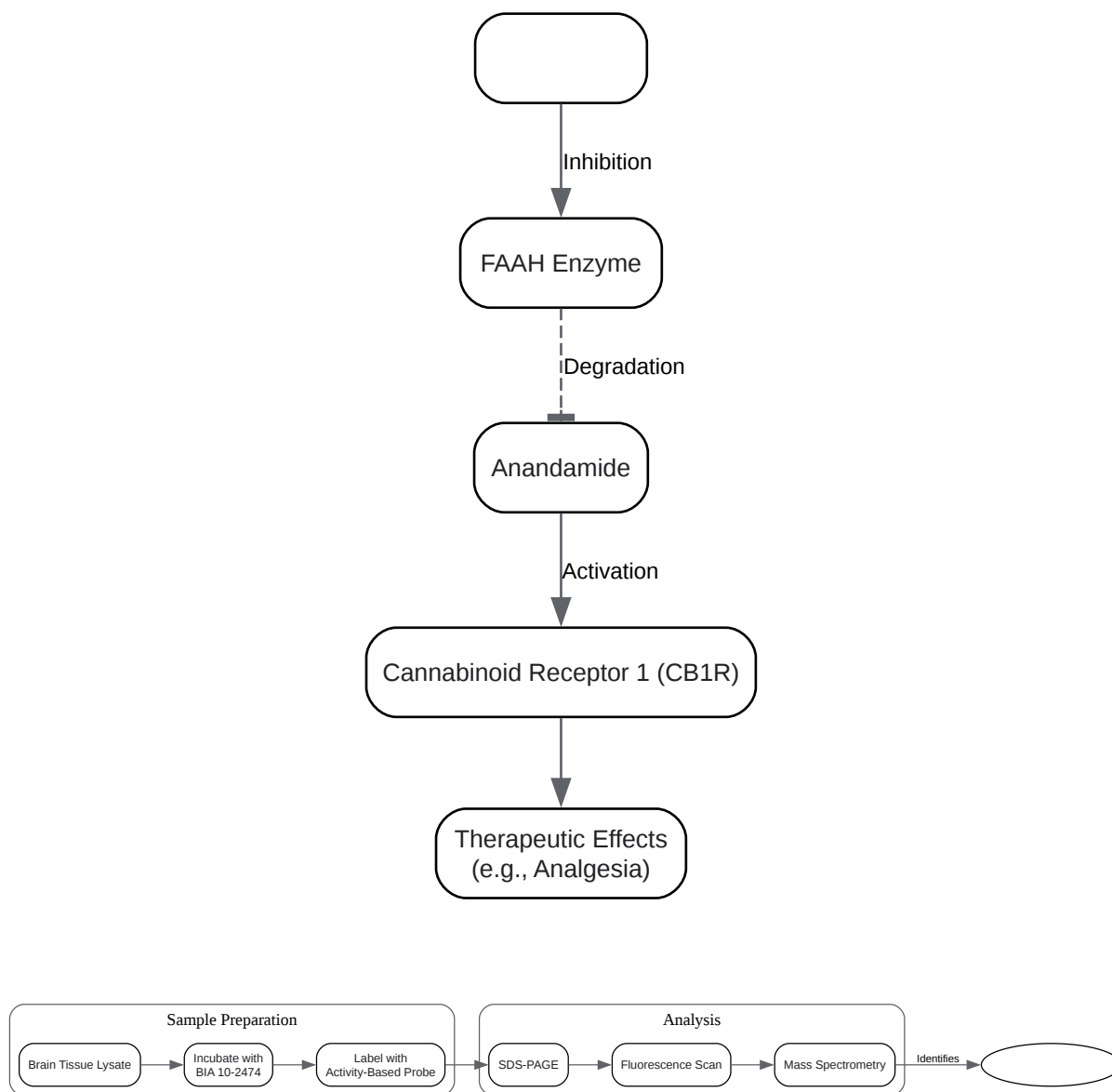
Introduction

BIA 10-2474 is a potent, long-acting, and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.^[3] By inhibiting FAAH, BIA 10-2474 was developed to enhance endocannabinoid signaling, with potential therapeutic applications in pain, anxiety, and movement disorders.^{[3][5]} However, a Phase I clinical trial in 2016 resulted in severe neurological adverse events, including one fatality, which were attributed to off-target effects of the drug.^{[1][4]} Understanding the preclinical data and the methodologies used to characterize BIA 10-2474 is crucial for drug development and safety assessment of similar compounds.

Mechanism of Action

BIA 10-2474 acts by inhibiting the FAAH enzyme, thereby increasing the levels of endogenous anandamide. This enhances the activation of cannabinoid receptors, which are involved in

various physiological processes, including pain modulation and neuroinflammation.



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References

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